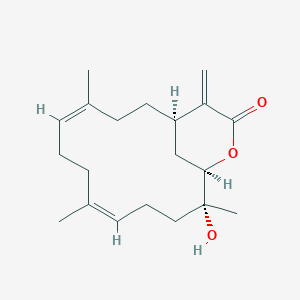
14-Deoxycrassin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deoxycrassin is a natural product isolated from the root bark of the Chinese medicinal plant, Wikstroemia indica. It belongs to the family Thymelaeaceae and is known for its anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of 14-Deoxycrassin is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit viral replication by interfering with viral entry and assembly.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 14-Deoxycrassin in lab experiments is its natural origin. It is a natural product that can be extracted from the root bark of Wikstroemia indica. Additionally, it has been extensively studied for its potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. It requires several steps and can be time-consuming.
Future Directions
There are several future directions for research on 14-Deoxycrassin. One area of research is the development of new synthetic methods for the compound. This could help to make the compound more widely available for research purposes. Another area of research is the investigation of the compound's potential as a therapeutic agent in diseases such as Alzheimer's disease and viral infections. Additionally, more research is needed to fully understand the mechanism of action of this compound. This could help to identify new therapeutic targets for the compound.
Synthesis Methods
The synthesis of 14-Deoxycrassin is a complex process that involves several steps. The first step is the extraction of the root bark of Wikstroemia indica using ethanol. The extract is then subjected to column chromatography to isolate this compound. The purity of the compound is confirmed using HPLC and NMR spectroscopy.
Scientific Research Applications
14-Deoxycrassin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have neuroprotective effects and can improve cognitive function. This compound has been tested in vitro and in vivo for its potential as a therapeutic agent in several diseases, including cancer, Alzheimer's disease, and viral infections.
properties
CAS RN |
148149-82-0 |
|---|---|
Molecular Formula |
C25H24FN5O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,4Z,8Z,12R,13R)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one |
InChI |
InChI=1S/C20H30O3/c1-14-7-5-8-15(2)10-11-17-13-18(23-19(21)16(17)3)20(4,22)12-6-9-14/h8-9,17-18,22H,3,5-7,10-13H2,1-2,4H3/b14-9-,15-8-/t17-,18-,20-/m1/s1 |
InChI Key |
VCLOBFBJUDXQFF-WMESGLDRSA-N |
Isomeric SMILES |
C/C/1=C/CC[C@@]([C@H]2C[C@@H](CC/C(=C\CC1)/C)C(=C)C(=O)O2)(C)O |
SMILES |
CC1=CCCC(C2CC(CCC(=CCC1)C)C(=C)C(=O)O2)(C)O |
Canonical SMILES |
CC1=CCCC(C2CC(CCC(=CCC1)C)C(=C)C(=O)O2)(C)O |
synonyms |
14-deoxycrassin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
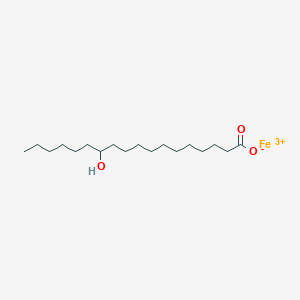
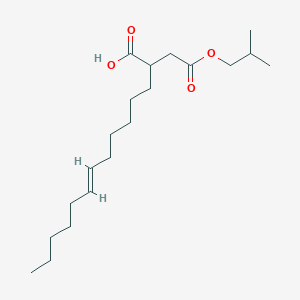
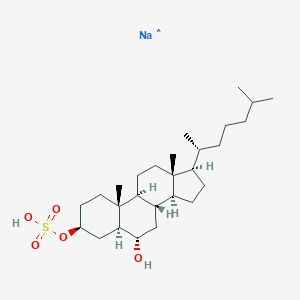

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
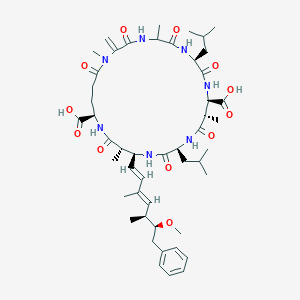
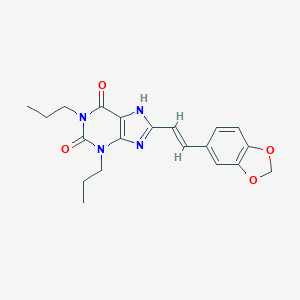

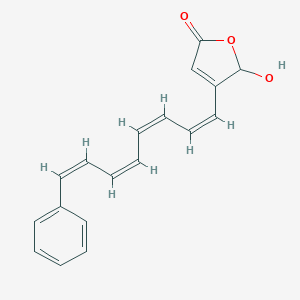
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)